4-Acetylbenzamide

Catalog No.
S729430
CAS No.
67014-02-2
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetylbenzamide

CAS Number

67014-02-2

Product Name

4-Acetylbenzamide

IUPAC Name

4-acetylbenzamide

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3,(H2,10,12)

InChI Key

WAHWLAFXEOULIP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N

4-Acetylbenzamide is an organic compound with the molecular formula C₉H₉NO₂. It is characterized by the presence of an acetyl group attached to the benzamide structure, which consists of a benzene ring bonded to a carbonyl group and an amine. This compound appears as a white solid and is slightly soluble in water, but more soluble in organic solvents. The compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties .

Currently, there is no documented information regarding a specific mechanism of action for 4-Acetylbenzamide in biological systems.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to proper laboratory procedures.
Typical of amides and ketones. Key reactions include:

  • Hydrolysis: In the presence of water and acid or base, 4-acetylbenzamide can hydrolyze to yield 4-aminobenzoic acid and acetic acid.
  • Nucleophilic Substitution: The carbonyl carbon in 4-acetylbenzamide can undergo nucleophilic attack, leading to the formation of various derivatives depending on the nucleophile used.
  • Reduction: The carbonyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic chemistry, allowing for the derivation of numerous related compounds .

Several methods have been developed for synthesizing 4-acetylbenzamide:

  • Acetylation of Benzamide: This method involves reacting benzamide with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form 4-acetylbenzamide.

    Reaction:
    Benzamide+Acetic Anhydride4 Acetylbenzamide+Acetic Acid\text{Benzamide}+\text{Acetic Anhydride}\rightarrow \text{4 Acetylbenzamide}+\text{Acetic Acid}
  • From Nitriles: Another approach includes the hydration of corresponding nitriles under acidic conditions, which subsequently leads to the formation of amides.

These synthesis routes are advantageous due to their relatively straightforward procedures and good yields .

4-Acetylbenzamide finds applications primarily in:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for developing new drugs targeting inflammatory diseases.
  • Chemical Research: It is utilized as an intermediate in organic synthesis for producing other complex molecules.
  • Material Science: Its properties may be explored in creating novel materials with specific functionalities.

The compound's versatility makes it a subject of interest across various scientific fields .

Interaction studies involving 4-acetylbenzamide focus on its binding affinities with various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy. Understanding these interactions is crucial for assessing its safety profile and therapeutic potential. Further research is warranted to elucidate these interactions comprehensively .

Several compounds share structural similarities with 4-acetylbenzamide, including:

Compound NameMolecular FormulaKey Characteristics
BenzamideC₇H₇NOSimplest amide derivative; used in pharmaceuticals.
AcetanilideC₈H₉NOAnalgesic properties; used historically as a pain reliever.
4-FluorobenzamideC₉H₈FNOExhibits unique biological activity due to fluorine substitution.
3-AminobenzamideC₇H₈N₂OKnown for its role in biochemical pathways; serves as a precursor for other compounds.

The uniqueness of 4-acetylbenzamide lies in its specific acetyl substitution at the para position relative to the amide functional group, which may influence its biological activity differently than the aforementioned compounds. This structural feature could result in distinct pharmacological properties, making it an interesting subject for further investigation .

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-acetylbenzamide

Dates

Modify: 2023-08-15

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